Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid
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Overview
Description
Bicyclo[322]nonane-6,6-dicarboxylic acid is an organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[32
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.2]nonane-6,6-dicarboxylic acid typically involves the Diels-Alder reaction of 1,3-cycloheptadiene with suitable dienophiles . This reaction forms bicyclo[3.2.2]non-8-ene 6,7-dicarboxylic anhydride, which is then catalytically reduced and hydrolyzed to yield the desired dicarboxylic acid . The reaction conditions often include the use of catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dicarboxylic acid to alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[3.2.2]nonane-6,6-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with different ring sizes and properties.
Bicyclo[2.2.2]octane: Another related compound with a different ring system and chemical behavior.
Uniqueness
Bicyclo[3.2.2]nonane-6,6-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups.
Properties
CAS No. |
62821-19-6 |
---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonane-6,6-dicarboxylic acid |
InChI |
InChI=1S/C11H16O4/c12-9(13)11(10(14)15)6-7-2-1-3-8(11)5-4-7/h7-8H,1-6H2,(H,12,13)(H,14,15) |
InChI Key |
BIKVBDHGBDPJPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)C(C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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